Cas no 56795-67-6 (2,3,7,8-tetrachlorooxanthrene)
2,3,7,8-tetrachlorooxanthrene structure
Product Name:2,3,7,8-tetrachlorooxanthrene
CAS番号:56795-67-6
MF:C12H4Cl4O2
メガワット:321.970959663391
CID:945973
PubChem ID:15625
Update Time:2025-04-19
2,3,7,8-tetrachlorooxanthrene 化学的及び物理的性質
名前と識別子
-
- 2,3,7,8-tetrachlorooxanthrene
- TCDD [MI]
- 2,3,7,8-Tetrachloro-dibenzo[b,e][1,4]dioxin
- 56795-67-6
- TCDD
- 1746-01-6
- 2,3,7,8-Tetrachloro-p-dioxin
- Dibenzo-p-dioxin, 2,3,7,8-tetrachloro-
- [3H]-TCDD
- NSC-767477
- TCDBD
- 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN [HSDB]
- NSC767477
- 2,3,7,8-Tetrachlorodibenzo-1,4-dioxin
- NCI-C03714
- Dioxine
- C07557
- METHOD 1613 CLEAN UP STANDARD 10X STOCK SOLUTION (37CL4
- TETRACHLORODIBENZO-P-DIOXIN, 2,3,7,8-
- NS00020755
- BDBM23927
- DB-239453
- CAS-1746-01-6
- 2,3,7,8-TCDD
- Q52822
- Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetrachloro-
- 2,3,7,8-Czterochlorodwubenzo-p-dwuoksyny [Polish]
- SCHEMBL8939
- GTPL9642
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin 10 microg/mL in Toluene
- 2,3,7,8-Tetrachloro-Dibenzo[1,4]Dioxine
- Dioxin
- CHEBI:28119
- 2,3,7,8-Tetrachlorooxanthrene #
- 2,3,7,8-tetrachlorodibenzodioxine
- BRN 0271116
- 2,3,7,8-Tetrachlorodibenzo(b,e)(1,4)dioxan
- EINECS 217-122-7
- UNII-DO80M48B6O
- 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN
- Dioksyny [Polish]
- DO80M48B6O
- 2,3,7,8-Tetrachlorodibenzo(b,e)(1,4)dioxin
- 2,3,7,8-Czterochlorodwubenzo-p-dwuoksyny
- Tetradioxin
- HSDB 4151
- NCGC00260338-01
- Dioksyny
- Dioxin (herbicide contaminant)
- PCDD 48
- 2,3,7,8-Tetrachlorodibenzodioxin
- DTXSID2021315
- CCRIS 576
- DTXCID001315
- 2,3,7,8-Tetrachlorodibenzo[1,4]dioxin
- CHEMBL30327
- Tetrachlorodibenzodioxin
- Dibenzo[b,e][1,4]dioxin, 2,3,7,8-tetrachloro-
- AKOS022181518
- Tox21_202792
- 2,3,7,8-tetrachlorodibenzo[b,e][1,4]dioxine
- BRD-K90697689-001-01-5
-
- インチ: 1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
- InChIKey: HGUFODBRKLSHSI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC2=C(C=1)OC1C=C(C(=CC=1O2)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 321.893590g/mol
- どういたいしつりょう: 319.896540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- LogP: log Kow = 6.8
2,3,7,8-tetrachlorooxanthrene 関連文献
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
56795-67-6 (2,3,7,8-tetrachlorooxanthrene) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
SunaTech Inc.
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Beyond Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
NewCan Biotech Limited
ゴールドメンバー
中国のサプライヤー
試薬